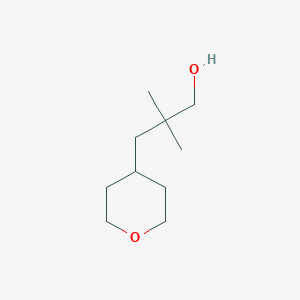

2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEOTZKEXCEYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Preparation via Esterification, Cyclization, and Hydrolysis

A notable industrial preparation method for structurally related compounds (such as 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, which shares structural motifs with 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol) involves the following key steps:

Step 1: Esterification to Form Hydrophobic Intermediate

- Reactants: Glycerol and a carboxylic acid (R-COOH), where R is an alkyl chain (C1-C16) or phenyl group.

- Conditions: Acid catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid) at 90–150 °C for 0.5–4 hours.

- Purpose: Formation of carboxylic acid monopropylene triol ester, a hydrophobic intermediate.

- Additional Notes: Use of dehydrating agents such as toluene or cyclohexane can be employed to drive the reaction forward by removing water.

Step 2: Ketal Cyclization Reaction

- Reactants: The ester intermediate from Step 1 and acetone.

- Conditions: Acid catalyst at 20–50 °C for 0.5–3 hours.

- Purpose: Cyclization to form a hydrophobic cyclic ketal intermediate, which mimics the oxane ring structure.

- Catalyst Loading: 0.05–10% by weight relative to the ester.

Step 3: Hydrolysis to Obtain Final Product

- Reactants: Cyclization intermediate and alkaline solution (e.g., 18–32% NaOH or KOH).

- Conditions: Stirring at 20–60 °C for 0.5–1 hour.

- Purpose: Hydrolysis of the ester to yield the target alcohol compound.

- Post-Reaction Processing: pH adjustment with sulfuric acid, phase separation, and distillation to purify the product.

Representative Experimental Data

| Step | Reactants | Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | Glycerol + Carboxylic acid | Acid catalyst, 90–150 °C | 0.5–4 h | - | - | Dehydrating agent (toluene/cyclohexane) may be added |

| Cyclization | Ester intermediate + Acetone | Acid catalyst, 20–50 °C | 0.5–3 h | - | - | Molar ratio ester:acetone = 1:1–10 |

| Hydrolysis | Cyclization intermediate + NaOH | 32% NaOH, 20–60 °C | 0.5–1 h | ~96 | 98.5 | pH neutralization and distillation follow |

Example: Adding 8.5 kg glycerol monobenzoate and 10 kg acetone with 0.025 kg methanesulfonic acid catalyst at 35 °C for 60 min yielded 9.8 kg acetone-glycidol benzoate intermediate with 96% yield and 98.5% purity. Subsequent hydrolysis with 32% NaOH at 60 °C for 30 min and purification gave the final product with 98.5% purity.

Alternative Synthetic Approaches

Though direct literature on this compound is limited, analogs such as 2,2-dimethyl-3-cyclohexyl-1-propanol have been synthesized via:

- Bisalkylation and Reduction: Starting from aldehydes like 3-cyclohex-3-enyl-1-propanal, bisalkylation followed by reduction of the carbonyl group yields the desired alcohol.

- Carbonyl Reduction: Direct reduction of 2,2-dimethyl-3-cyclohexyl-1-propanal using hydride reagents or catalytic hydrogenation.

These methods rely on well-established organic transformations and can be adapted for the oxane-substituted analog by selecting appropriate starting materials and reaction conditions.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Esterification + Cyclization + Hydrolysis | Esterify glycerol with acid → Cyclize with acetone → Hydrolyze | Green process, high selectivity, biomass raw materials, no solid waste | Requires acid/base catalysts, multiple steps |

| Bisalkylation + Reduction | Alkylation of aldehyde → Reduction | Established organic synthesis, adaptable | May require sensitive reagents, multi-step with purification |

Research Findings and Notes

- The industrial method is environmentally friendly, avoiding drying agents and solid waste generation.

- Reaction conditions are mild, allowing good control over selectivity and yield.

- The use of biomass-derived glycerol and fatty acids aligns with sustainable chemistry goals.

- Purification typically involves phase separation and distillation under reduced pressure to achieve high purity.

- Catalyst recovery and reuse are feasible, improving process economics.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Common Synthetic Routes:

| Method | Reagents | Conditions |

|---|---|---|

| Acid-Catalyzed Reaction | 2,2-Dimethylpropanal + Tetrahydropyran | Mild temperature |

| Continuous Flow Synthesis | 2,2-Dimethylpropanal + Tetrahydropyran | Controlled flow conditions |

Chemistry

In organic synthesis, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol serves as an intermediate for creating more complex organic molecules. Its unique structural features make it a valuable building block in the synthesis of various chemical compounds.

Biology

This compound has been employed in biochemical studies to investigate enzyme-catalyzed reactions involving ketones. Its ability to interact with biological molecules allows researchers to explore metabolic pathways and enzyme mechanisms.

Industry

In industrial applications, this compound is utilized in the production of fragrances and flavoring agents. Its stability and reactivity make it suitable for developing new materials and chemical products.

Case Studies

-

Enzyme Interaction Studies

- Objective : To understand how this compound interacts with specific enzymes.

- Findings : The compound demonstrated significant binding affinity with certain enzymes involved in metabolic pathways, suggesting potential applications in drug design.

-

Synthesis of Novel Compounds

- Objective : To utilize this compound as a precursor for synthesizing novel pharmaceutical agents.

- Results : Researchers successfully synthesized several derivatives that exhibited promising biological activity against specific targets.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

- Substituent : 3-Tolyl (aromatic methylphenyl group).

- Molecular Formula : C₁₂H₁₈O .

- Physicochemical Properties :

- Applications : Used as a fragrance ingredient with IFRA-recommended concentration limits (e.g., 1.5% in fine fragrances) .

- Safety : RIFM safety assessments indicate concerns for dermal sensitization and systemic toxicity, driving strict usage guidelines .

Comparison: The oxan-4-yl group in 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol replaces Majantol’s aromatic tolyl group, likely reducing hydrophobicity and enhancing polarity due to the oxygen atom in the tetrahydropyran ring. This may improve solubility in polar solvents (e.g., water or ethanol) compared to Majantol. However, the absence of aromaticity could diminish UV absorption and stability under oxidative conditions.

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

Key Features :

- Substituent: Diethylamino group.

- Molecular Formula: C₉H₂₁NO .

- Physicochemical Properties :

- Safety : Classified as causing eye irritation (H319) and acute oral toxicity (H302) .

Comparison: The oxan-4-yl group introduces a cyclic ether instead of the diethylamino substituent. The cyclic ether may enhance hydrogen-bonding capacity, increasing boiling point relative to the diethylamino analog. Additionally, the absence of an amine group likely reduces acute toxicity risks.

2-Amino-3-(oxan-4-yl)propan-1-ol

Key Features :

- Substituent: Amino and oxan-4-yl groups.

- Molecular Formula: C₈H₁₅NO₂ .

- Molecular Weight : 159.27 g/mol .

Comparison: Replacing the amino group in this compound with dimethyl substituents (as in the target molecule) would increase steric hindrance and reduce polarity. This change could lower water solubility but improve stability against oxidation or nucleophilic reactions.

Biological Activity

2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on existing literature.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a propanol backbone with a dimethyl group and an oxane ring, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. Various methods have been explored to optimize yield and purity, including solvent-free synthesis techniques that enhance efficiency and reduce environmental impact.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in treating resistant bacterial infections .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that while some derivatives exhibit cytotoxic properties against cancer cell lines, they do not significantly affect normal cell lines, indicating a degree of selectivity that is desirable in therapeutic agents .

Anti-inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory activities. They inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that this compound could be beneficial in managing conditions characterized by inflammation .

Study on Antibacterial Activity

In a controlled study, this compound was tested against various bacterial strains. The results indicated a notable inhibition of bacterial growth at concentrations as low as 10 µg/mL. The compound's mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Study on Cytotoxicity

A separate investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The study found:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 µM |

| MCF7 (Breast Cancer) | 30 µM |

| A549 (Lung Cancer) | 35 µM |

These findings suggest that while the compound exhibits cytotoxicity against cancer cells, it retains a level of safety for normal cells.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol with high purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. Key steps include:

- Substrate preparation : Use oxan-4-yl derivatives (e.g., oxolane) as starting materials .

- Reaction optimization : Control temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via HPLC or GC-MS .

Q. How is this compound characterized structurally?

- Methodological Answer : Use spectroscopic techniques:

- NMR : H and C NMR to confirm the oxan-4-yl group (δ ~3.4–3.8 ppm for ether protons) and methyl branching.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHO).

- FT-IR : Identify hydroxyl (3200–3600 cm) and ether (1100–1250 cm) functional groups .

Advanced Research Questions

Q. How to design experiments evaluating dermal sensitization and systemic toxicity for regulatory compliance?

- Methodological Answer : Follow IFRA and RIFM guidelines:

- In vitro assays : Use human epidermal keratinocytes (HaCaT) for skin irritation potential. Measure IL-1α release as a biomarker .

- In vivo models : Apply the Local Lymph Node Assay (LLNA) in mice to assess sensitization thresholds.

- Systemic toxicity : Conduct subchronic oral exposure studies (OECD 408) in rodents, analyzing liver/kidney histopathology and serum biomarkers .

Q. How to resolve discrepancies in toxicological data between studies?

- Methodological Answer :

- Endpoint prioritization : Compare critical endpoints (e.g., NOAEL for systemic toxicity vs. EC for sensitization). IFRA standards derive limits from the lowest safe level across endpoints .

- Dose-response reanalysis : Use Bayesian statistics to reconcile variability in exposure models.

- Inter-laboratory validation : Cross-validate assays (e.g., LLNA vs. human patch tests) to confirm consistency .

Q. What methodologies quantify organochlorine impurities to meet IFRA restrictions?

- Methodological Answer :

- Sample preparation : Digest the compound in nitric acid to release chlorine.

- Atomic Absorption Spectroscopy (AAS) : Quantify total chlorine at 134.7 nm. Calibrate with standard solutions (0–25 ppm).

- Quality control : Spike recovery tests (85–115%) and replicate analyses to ensure precision .

Q. How to optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., BF-OEt) to enhance regioselectivity.

- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to reduce hydrolysis.

- Kinetic monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry .

Tables for Key Data

Table 1 : Safety Endpoints from IFRA Standards

| Endpoint | Threshold (ppm) | Test Method |

|---|---|---|

| Dermal Sensitization (EC) | 5.2 | LLNA (Mice) |

| Systemic Toxicity (NOAEL) | 12.8 mg/kg/day | 90-day Oral (Rats) |

Table 2 : Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 178.27 g/mol |

| Boiling Point | ~276.9°C |

| LogP (Octanol-Water) | 2.1 (Predicted) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.